
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, making it a subject of research in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Amidation: The chlorinated quinoline is reacted with tert-butylamine and acetic anhydride to form the desired amide linkage.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to modify the quinoline ring or the amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced amide derivatives, respectively.
Applications De Recherche Scientifique
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known to exhibit antimalarial activity.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Research is being conducted on its use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another quinoline derivative with well-known antimalarial activity.
Hydroxychloroquine: A hydroxylated version of chloroquine with similar biological activity.
Quinacrine: A related compound used as an antiprotozoal agent.
Uniqueness
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride is unique due to the presence of the tert-butyl group, which can influence its pharmacokinetic properties and enhance its stability. This structural feature distinguishes it from other quinoline derivatives and may contribute to its specific biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
80008-12-4 |
|---|---|
Formule moléculaire |
C15H19Cl2N3O |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
[2-(tert-butylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-15(2,3)19-14(20)9-18-12-6-7-17-13-8-10(16)4-5-11(12)13;/h4-8H,9H2,1-3H3,(H,17,18)(H,19,20);1H |
Clé InChI |
KAOIDMQTFQLEEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


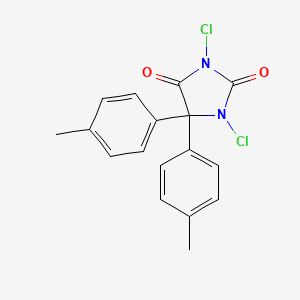
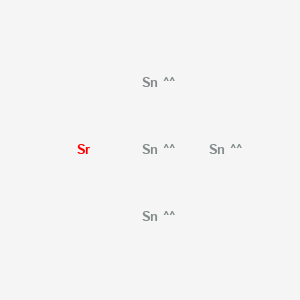
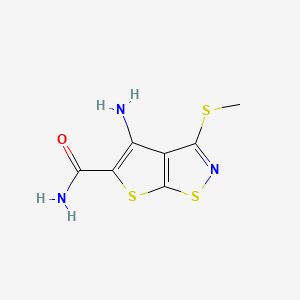
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

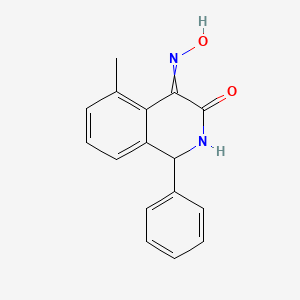
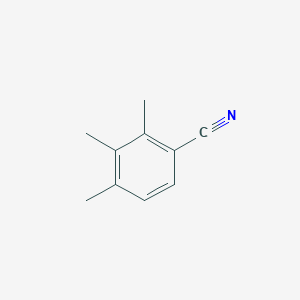
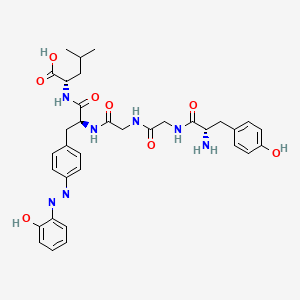
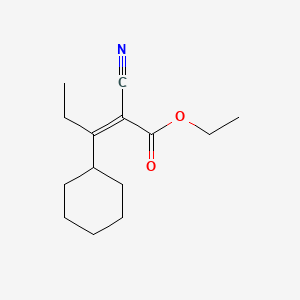
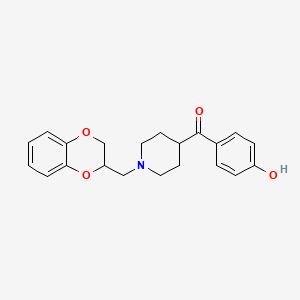
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)



